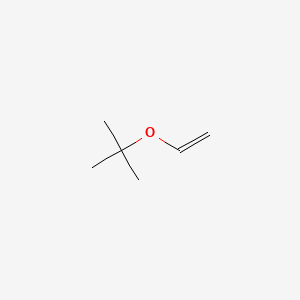

tert-Butyl vinyl ether

描述

属性

IUPAC Name |

2-ethenoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5-7-6(2,3)4/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYJSURPYAAOMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25655-00-9 | |

| Record name | Propane, 2-(ethenyloxy)-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25655-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0061290 | |

| Record name | Propane, 2-(ethenyloxy)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-02-3 | |

| Record name | 2-(Ethenyloxy)-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-(ethenyloxy)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-(ethenyloxy)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-(ethenyloxy)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: tert-Butyl vinyl ether can be synthesized through several methods. One common method involves the transetherification of octadecyl vinyl ether with tert-butyl alcohol in the presence of a mercuric acetate catalyst . The reaction is typically carried out under mild conditions, and the crude product is purified by washing with a dilute aqueous alkaline solution and drying over potassium hydroxide .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of tert-butyl alcohol with acetylene in the presence of a suitable catalyst. This method is efficient and yields high-purity this compound .

化学反应分析

Types of Reactions: tert-Butyl vinyl ether undergoes various chemical reactions, including:

Polymerization: It can undergo cationic polymerization to form poly(this compound), which has applications in coatings and adhesives.

Common Reagents and Conditions:

Acidic Cleavage: Hydrogen iodide or hydrogen bromide in aqueous solution.

Polymerization: Initiated by 1-(isobutoxy)ethyl acetate in the presence of ethylaluminum sesquichloride and tetrahydrofuran at low temperatures.

Major Products:

Acidic Cleavage: tert-Butyl alcohol and alkyl halides.

Polymerization: Poly(this compound).

科学研究应用

Applications in Organic Synthesis

1. Synthesis of Functional Monomers:

TBVE serves as an intermediate for various functional vinyl monomers. For instance, it is utilized in the synthesis of 3-tert-butoxycyclobutanone through a reaction with ketene, catalyzed by zinc(II) chloride . This application underscores its role in creating complex organic molecules.

2. Polymer Chemistry:

TBVE is employed in the production of poly(vinyl ethers), which are used in adhesives, coatings, and sealants due to their elasticity and chemical inertness. Recent studies have explored the upcycling of poly(this compound) (PTBVE) via photooxidative degradation to produce valuable small molecules like alcohols and aldehydes . This process enhances the sustainability of polymer materials by enabling their recycling into useful feedstocks.

Table 1: Summary of Applications

Case Study: Upcycling of PTBVE

A recent study investigated the degradation of PTBVE using visible light-mediated methods. The research demonstrated that under specific conditions (using chlorine or bromine radicals), PTBVE could be converted into low molecular weight oligomers, yielding alcohols and carboxylic acids efficiently. The study highlighted that TBVE's structure influences its degradation pathway, resulting in varying efficiencies depending on the reaction conditions .

Industrial Applications

1. Coatings and Adhesives:

TBVE is integral to the formulation of coatings and adhesives due to its low shrinkage properties and ability to enhance curing speed. Its use in photocuring systems improves the adhesion strength and durability of coatings applied to various substrates .

2. Pharmaceutical Intermediates:

In medicinal chemistry, TBVE acts as a precursor for synthesizing various pharmaceutical compounds, leveraging its reactivity to form complex structures necessary for drug development .

作用机制

The mechanism of action of tert-Butyl vinyl ether primarily involves its reactivity as an ether. In acidic conditions, the ether oxygen is protonated, making it a good leaving group. This leads to cleavage of the C-O bond, resulting in the formation of tert-butyl alcohol and an alkyl halide . The reaction can proceed via either an S_N1 or S_N2 mechanism, depending on the structure of the ether and the conditions used .

相似化合物的比较

Key Observations :

- TBVE has a significantly higher boiling point (88°C) compared to simpler vinyl ethers like ethyl or butyl vinyl ether, reflecting enhanced thermal stability due to steric shielding from the tert-butyl group .

- MTBE, while structurally similar (tert-butyl group), lacks the reactive vinyl group, limiting its utility in polymerization .

Reactivity and Chemical Stability

- Electrophilic Reactivity : TBVE undergoes cationic polymerization more slowly than linear vinyl ethers (e.g., butyl vinyl ether) due to steric hindrance, enabling controlled polymer architectures .

- Thermal Stability : The tert-butyl group reduces susceptibility to radical-initiated degradation, making TBVE suitable for high-temperature applications compared to ethyl vinyl ether .

- Hydrolytic Stability : TBVE is less prone to acid-catalyzed hydrolysis than methyl vinyl ether, as the bulky tert-butyl group impedes nucleophilic attack .

Structural and Conformational Analysis

Gas-phase electron diffraction studies reveal that TBVE adopts a slightly nonplanar anti-conformation (dihedral angle = 167°–170°), with minimal rotational barriers (~0.15 kcal/mol) . This contrasts with (Z)-methyl propenyl ether, which exhibits greater conformational flexibility (dihedral angle = 154°–161°) due to reduced steric bulk .

生物活性

tert-Butyl vinyl ether (tBVE) is a vinyl ether compound that has garnered interest in various chemical applications, particularly in polymer synthesis and as an intermediate in organic reactions. Understanding its biological activity is crucial for assessing its safety and potential applications in pharmaceuticals and materials science.

This compound is characterized by its chemical structure, which includes a tert-butyl group attached to a vinyl ether functional group. This structure allows it to participate in various chemical reactions, including polymerization and electrophilic addition.

- Molecular Formula : C₆H₁₂O

- Molecular Weight : 100.16 g/mol

- Solubility : Miscible with alcohols, carbon disulfide, chloroform, and diethyl ether; slightly miscible with water .

Toxicological Profile

According to the Agency for Toxic Substances and Disease Registry (ATSDR), this compound has not been extensively studied for its long-term health effects. However, it is known to cause skin and eye irritation upon contact and may have respiratory effects when inhaled .

Key findings include:

- Irritation : Contact with skin can cause irritation; similar effects are noted for the eyes.

- Inhalation Risks : Breathing in vapors can lead to respiratory irritation.

- Long-term Effects : Limited data on chronic exposure; no definitive evidence linking tBVE to cancer or reproductive toxicity has been established .

Case Studies and Research Findings

-

Electrophilic Addition Reactions :

A study explored the use of this compound in stepwise electrophilic addition reactions. The findings indicated that tBVE could form stable sulfonium salt intermediates, which are crucial for subsequent reactions with nucleophiles like water or TMSCN (Trimethylsilyl cyanide) . -

Polymerization Studies :

Research has shown that tBVE can undergo cationic polymerization at low temperatures, which is significant for developing polymers with specific properties. The polymerization process was catalyzed by BF₃·O(C₂H₅)₂, resulting in high yields of poly(t-butyl vinyl ether) . This polymer exhibits unique physical properties that may be beneficial in various applications. -

Environmental Impact and Degradation :

An investigation into the degradation pathways of poly(this compound) (PTBVE) revealed that it could be broken down into smaller molecules under oxidative conditions. This degradation process yielded compounds like tert-butyl alcohol, indicating potential environmental implications of tBVE usage .

Data Table: Summary of Biological Effects

常见问题

Q. What are the recommended safety protocols for handling tert-Butyl vinyl ether in laboratory settings?

tert-Butyl vinyl ether is highly flammable (Risk Phrase R11) and poses risks to aquatic environments (R52/53) . Key safety measures include:

- Engineering controls : Use explosion-proof ventilation systems and fume hoods with face velocities ≥100 ft/min to limit vapor exposure .

- Personal Protective Equipment (PPE) : Wear EN 166-compliant safety glasses, chemically resistant gloves (e.g., Barrier® Laminate Film), and flame-retardant lab coats. Inspect gloves for permeability thresholds .

- Emergency preparedness : Ensure immediate access to eyewash stations and safety showers. Store away from oxidizers and static electricity sources .

Q. What synthetic routes are available for this compound, and how do reaction conditions influence yield?

The primary synthesis involves nucleophilic addition of acetylene to tert-butyl alcohol under basic conditions. Key parameters include:

- Temperature : Reactions are typically conducted between 283–363 K. Lower temperatures favor equilibrium shifts toward product formation due to exothermic enthalpy (ΔH ≈ −45 kJ/mol) .

- Catalysts : Alkali metal hydroxides (e.g., KOH) are used to stabilize the product and prevent polymerization .

- Purity : Distillation under inert atmosphere (N₂/Ar) achieves >98% purity, critical for polymerization applications .

Advanced Research Questions

Q. How does the stereoregularity of poly(vinyl alcohol) derived from this compound affect material properties?

Highly isotactic poly(vinyl alcohol) (PVA) synthesized from tert-Butyl vinyl ether exhibits distinct hydrogen-bonding networks and crystallinity:

- Stereoregularity : Cationic polymerization of the ether precursor produces isotactic PVA with >90% regularity, confirmed by NMR and X-ray diffraction .

- Physical properties : Isotactic PVA films show higher tensile strength (∼120 MPa) and thermal stability (decomposition onset at 220°C) compared to atactic variants. This is attributed to aligned hydroxyl groups facilitating intermolecular hydrogen bonds .

Q. What thermodynamic parameters govern the feasibility of this compound synthesis?

Thermodynamic analysis using the Benson and Joback methods reveals:

- Gibbs free energy (ΔG) : Negative values (e.g., −12.3 kJ/mol at 298 K) confirm spontaneity under standard conditions .

- Equilibrium constant (K) : Increases with temperature (e.g., K = 1.5×10³ at 283 K vs. 2.8×10³ at 363 K), reflecting entropy-driven favorability (ΔS ≈ +65 J/mol·K) .

- Challenges : Bulky tert-butyl groups sterically hinder acetylene addition, necessitating optimized catalyst loading (e.g., 5 mol% NaOH) .

Q. How can researchers mitigate peroxide formation risks in this compound during storage?

- Inhibitors : Add 0.1% N,N-dimethylaniline or hydroquinone to suppress autoxidation .

- Storage conditions : Store in amber bottles under nitrogen at ≤4°C. Test for peroxides monthly using KI/starch indicator strips .

- Alternative ethers : Consider methyl tert-butyl ether (MTBE) for non-polymerization applications, as it resists peroxide formation .

Q. What role do vinyl ether bonds play in lipid oxidative stress models?

In C. elegans, plasmalogens containing vinyl ether bonds (analogous to tert-Butyl vinyl ether’s structure) demonstrate antioxidant activity:

- Ferroptosis resistance : The vinyl ether bond scavenges tert-butyl hydroperoxide (TBHP), reducing lipid peroxidation by 40% in wild-type vs. plasmalogen-deficient mutants .

- Mechanism : The bond’s electron-rich nature quenches free radicals, delaying cell death in oxidative stress assays (EC₅₀ ≈ 50 μM TBHP) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。